molecular formula C14H15FN4O3S2 B5067526 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide

Cat. No.: B5067526
M. Wt: 370.4 g/mol
InChI Key: YJAJVXDJAHIMGS-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclopropyl group, a thiadiazole ring, a dimethylsulfamoyl group, and a fluorobenzamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides under acidic conditions. The cyclopropyl group is then introduced via cyclopropanation reactions. The dimethylsulfamoyl group is added through sulfonation reactions, and the fluorobenzamide moiety is incorporated using standard amidation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or infectious diseases, due to its unique structural features.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thiadiazole ring and the fluorobenzamide moiety can enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(methylsulfamoyl)-2-fluorobenzamide
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-chlorobenzamide
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-bromobenzamide

Uniqueness

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopropyl group, thiadiazole ring, and dimethylsulfamoyl group also contributes to its unique properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S2/c1-19(2)24(21,22)9-5-6-11(15)10(7-9)12(20)16-14-18-17-13(23-14)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAJVXDJAHIMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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